molecular formula C20H12Cl2N2O B11095414 4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline

4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline

Cat. No.: B11095414
M. Wt: 367.2 g/mol
InChI Key: CTPODXZDHAWYIQ-UHFFFAOYSA-N
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Description

N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]AMINE is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and fluorescence studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]AMINE typically involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) to facilitate the reaction in water under reflux conditions, yielding high product efficiency .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein tyrosine phosphatase-1B (PTB-1B), leading to antidiabetic effects. The compound’s fluorescence properties also make it useful in imaging and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]AMINE is unique due to its specific combination of benzoxazole and dichlorophenyl groups, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C20H12Cl2N2O

Molecular Weight

367.2 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(3,4-dichlorophenyl)methanimine

InChI

InChI=1S/C20H12Cl2N2O/c21-16-10-5-13(11-17(16)22)12-23-15-8-6-14(7-9-15)20-24-18-3-1-2-4-19(18)25-20/h1-12H

InChI Key

CTPODXZDHAWYIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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